molecular formula C19H21N3OS B2523373 1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897458-72-9

1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2523373
CAS No.: 897458-72-9
M. Wt: 339.46
InChI Key: YHQUQQLGOGLMFZ-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of imidazothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazothiazole Core: This can be achieved by cyclization reactions involving thioamides and α-halo ketones.

    Substitution Reactions: Introduction of the phenyl group at the 6-position of the imidazothiazole ring.

    Attachment of the Piperidine Moiety: This step involves the reaction of 4-methylpiperidine with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the imidazothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazothiazoles: Other compounds in this class with similar structures.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

Uniqueness

1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-7-9-21(10-8-14)18(23)11-16-13-24-19-20-17(12-22(16)19)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUQQLGOGLMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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